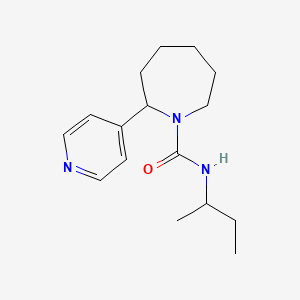![molecular formula C12H15FN2O3 B7529857 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)
1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea, also known as F13714, is a novel small molecule that has attracted significant attention due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in neurons.
Biochemical and Physiological Effects:
1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea for lab experiments is its high potency and selectivity, which allows for the study of its effects on specific signaling pathways and cellular processes. However, one of the limitations of 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea, including the optimization of its synthesis method to improve yield and purity, the development of more efficient drug delivery systems, and the exploration of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea and its effects on different cellular processes.
Synthesemethoden
The synthesis method of 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea involves a series of chemical reactions, starting from commercially available starting materials. The synthesis starts with the reaction of 3-methylurea with 6-fluoro-4H-1,3-benzodioxin-8-yl acetic acid, followed by the deprotection of the resulting intermediate to obtain 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In inflammation, 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-14-12(16)15-3-2-8-4-10(13)5-9-6-17-7-18-11(8)9/h4-5H,2-3,6-7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERRHHKDDSGYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC1=CC(=CC2=C1OCOC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)

![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)


![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)




![4-[(E)-3-(2,6-difluorophenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7529880.png)
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7529883.png)